2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4-Ethynylphenyl)acetic acid” is a related compound with a similar ethynylphenyl group . It is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
A compound named “1,2-bis(4-ethynylphenyl)-1,2-diphenylethene” was synthesized and polymerized by a TaBr5 catalyst, affording a hyperbranched polymer with a high molecular weight .
Chemical Reactions Analysis
In the synthesis of a related compound, “1,2-bis(4-ethynylphenyl)-1,2-diphenylethene”, a TaBr5 catalyst was used .
Physical and Chemical Properties Analysis
The related compound “2-(4-Ethynylphenyl)acetic acid” is a solid at room temperature .
Scientific Research Applications
Synthesis of Novel Derivatives
A study by Das et al. (2015) details the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives were synthesized through a reaction involving various aldehydes, showcasing high yields and potential application in the synthesis of boron containing resveratrol analogues. The derivatives are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Applications in Electron Transport Materials
Xiangdong et al. (2017) developed an efficient and practical synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the synthesis of electron transport materials (ETMs). This synthesis opens new possibilities for the creation of triphenylene-based ETMs and host materials, which are crucial in material science (Xiangdong et al., 2017).
Synthesis of Polyene Systems
A study by Das et al. (2011) focused on synthesizing boron-containing polyene systems using a similar compound, aiming to create conjugated polyene materials for applications such as LCD technology. The compounds synthesized also showed potential for lipid-lowering drugs, highlighting their diverse applications (Das et al., 2011).
Development of Building Blocks for Silicon-Based Drugs
Büttner et al. (2007) demonstrated the use of a similar compound in developing new building blocks for the synthesis of silicon-based drugs. This research highlights the potential of such compounds in medicinal chemistry, particularly in creating new therapeutic agents (Büttner et al., 2007).
Molecular Structure Analysis
Seeger and Heller (1985) conducted a study on the crystal structure of a related dioxaborolane compound. This research provides valuable insights into the molecular structure and stability of such compounds, which is crucial for their application in various fields (Seeger & Heller, 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis, particularly in sonogashira coupling reactions . This reaction is used to form carbon–carbon bonds between a terminal alkyne and an aryl or vinyl halide .
Mode of Action
The compound acts as a reagent in the Sonogashira reaction, which employs a palladium catalyst and a copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide . The reaction can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base .
Biochemical Pathways
The Sonogashira reaction is a key step in the synthesis of complex molecules. Its applications include pharmaceuticals, natural products, organic materials, and nanomaterials . .
Result of Action
The result of the action of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon–carbon bonds in the Sonogashira reaction . This reaction is a crucial step in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials .
Action Environment
The Sonogashira reaction, in which this compound is used, can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base . These conditions make the reaction versatile and adaptable to various environments.
Properties
IUPAC Name |
2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNTFMVZVIASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725453 | |
Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034287-04-1 | |
Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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